4-(4-Methylphenylmercapto)-butylchloride
Description
Properties
Molecular Formula |
C11H15ClS |
|---|---|
Molecular Weight |
214.76 g/mol |
IUPAC Name |
1-(4-chlorobutylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C11H15ClS/c1-10-4-6-11(7-5-10)13-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
NPDOXFCIMLOERG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Reactivity : Primary alkyl chlorides like butylchloride undergo SN2 reactions more readily than tertiary analogs (e.g., tert-butylchloride) due to reduced steric hindrance . The methylphenylthio group in this compound may sterically hinder nucleophilic attacks, altering its reactivity compared to 1-chlorobutane.
- Thermal Stability: Ionic liquids derived from butylchloride, such as (BMIM)(Cl), exhibit thermal stability up to 300–340°C .
- Electrochemical Properties : Redox-active ionic liquids (RAILs) like (BMIM)(HQS) demonstrate temperature-dependent electrochemical behavior . The methylphenylthio group might introduce redox activity via sulfur’s electron-donating capacity, though this remains speculative without experimental evidence.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-(4-Methylphenylmercapto)-butylchloride, and what factors influence reaction efficiency?
Methodological Answer: The synthesis typically involves nucleophilic substitution, where 4-methylthiophenol reacts with 1-chlorobutane derivatives. Key optimization parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group.
- Temperature control: 60–80°C balances reaction rate and minimizes side reactions (e.g., oxidation).
- Catalysts/Additives: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) or bases (e.g., K₂CO₃) improves yield. Reaction progress is monitored via TLC (Rf comparison) or GC-MS. Post-synthesis, crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR spectroscopy: ¹H NMR (δ ~2.3 ppm for methyl group, δ ~3.5–4.0 ppm for CH₂Cl) and ¹³C NMR confirm substitution patterns.
- HPLC/GC-MS: Quantify purity (>95% area) and detect volatile byproducts.
- Melting point analysis: Compare observed mp with literature values (e.g., analogous chlorides exhibit mp ranges of 110–112°C ).
- FT-IR: Identify C-S (~600–700 cm⁻¹) and C-Cl (~550–850 cm⁻¹) stretches.
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Nitrile gloves (ASTM F739-tested), sealed goggles, and lab coats.
- Engineering controls: Conduct reactions in fume hoods (≥100 ft/min airflow) to avoid inhalation of vapors.
- Waste disposal: Neutralize residues with 5% sodium bicarbonate before aqueous disposal.
- Emergency measures: Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reactivity or stability data for this compound under varying experimental conditions?
Methodological Answer: Contradictory data often arise from:
- Moisture sensitivity: Hydrolysis of the chloride group can occur; use anhydrous solvents and inert atmospheres (N₂/Ar).
- Analytical variability: Cross-validate results using LC-MS, NMR, and elemental analysis.
- Storage conditions: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with periodic purity checks. Computational tools (e.g., DFT for bond dissociation energies) predict degradation pathways .
Q. What computational strategies are effective in predicting the regioselectivity of this compound in subsequent derivatization reactions?
Methodological Answer:
- DFT calculations: B3LYP/6-31G* level optimizations identify electrophilic sites (e.g., C-Cl bond polarization).
- Molecular docking: Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization.
- Fukui indices: Quantify nucleophilic/electrophilic regions; high values at the chloride carbon suggest SN2 reactivity .
Q. How can this compound be leveraged as an intermediate in bioactive molecule synthesis?
Methodological Answer:
- Antimicrobial agents: React with heterocyclic amines (e.g., morpholine) to form thioether-linked derivatives.
- Kinase inhibitors: Introduce aryl groups via Suzuki-Miyaura coupling (Pd catalysts, arylboronic acids).
- Prodrugs: Conjugate with carboxylic acids via esterification for targeted release. Biological assays (e.g., MIC testing, enzyme inhibition) should follow OECD guidelines .
Q. What strategies optimize the scalability of this compound synthesis while maintaining yield and purity?
Methodological Answer:
- Continuous flow reactors: Enhance heat/mass transfer and reduce reaction time.
- Catalyst recycling: Immobilize catalysts (e.g., silica-supported KI) for reuse.
- In-line analytics: Implement PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring. Pilot-scale trials should prioritize solvent recovery (e.g., DMF distillation) .
Data Contradiction & Validation
Q. How should researchers validate conflicting spectral data (e.g., NMR, IR) for this compound?
Methodological Answer:
- Multi-lab replication: Collaborate with independent labs to reproduce results.
- Isotopic labeling: Use deuterated solvents or ¹³C-labeled precursors to resolve overlapping NMR signals.
- Reference standards: Compare with structurally validated analogs (e.g., 3-(4-Methylphenoxy)benzylamine hydrochloride ).
Safety & Compliance
Q. What regulatory considerations apply to the use of this compound in international research collaborations?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
